Lormetazepam glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

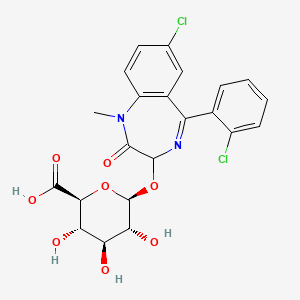

Lormetazepam glucuronide is discontinued (DEA controlled substance). This compound is an impurity of Lormetazepam, an analog of Lorazepam. Sedative, hypnotic.

Aplicaciones Científicas De Investigación

Pharmacokinetics of Lormetazepam Glucuronide

Lormetazepam undergoes phase II metabolism primarily through glucuronidation, resulting in the formation of this compound. This metabolite is subsequently excreted via the kidneys. The pharmacokinetic characteristics of lormetazepam and its glucuronide are essential for understanding its clinical applications:

- Absorption : Lormetazepam is rapidly absorbed, with peak plasma concentrations typically occurring within 1-2 hours post-administration.

- Half-Life : The half-life of lormetazepam is approximately 10-12 hours, while this compound has a longer half-life, contributing to prolonged effects.

- Bioavailability : Studies indicate that lormetazepam has high bioavailability in the central nervous system, which is crucial for its efficacy as a sedative and anxiolytic agent .

Clinical Applications

Lormetazepam and its glucuronide have several clinical applications:

Treatment of Insomnia

Lormetazepam is frequently prescribed for the short-term management of insomnia. Research shows that it effectively increases total sleep time and improves sleep quality with minimal next-day sedation compared to other benzodiazepines .

Anxiolytic Effects

Due to its anxiolytic properties, lormetazepam is utilized in treating anxiety disorders. Its rapid onset and effective dose range (0.5-2.0 mg) make it a suitable option for patients requiring immediate relief from anxiety symptoms .

Use in Anesthesia

Lormetazepam has been studied as a premedication agent in surgical settings. Its intravenous formulation offers advantages over other anesthetics, such as reduced risk of dependence and better tolerability . The ability to fully antagonize its effects with flumazenil further enhances its safety profile during surgical procedures.

Management in Special Populations

Lormetazepam is considered safe for use during pregnancy due to its limited transplacental passage, making it a reasonable choice for managing insomnia in pregnant patients . Additionally, it has been found effective in managing insomnia associated with psychodermatoses.

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

- High-Dose Administration : A study involving psychiatric in-patients demonstrated that high doses of lormetazepam could significantly improve symptoms in severely disturbed individuals . This suggests potential applications in acute psychiatric settings.

- Pharmacokinetic Studies : Research employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully quantified lormetazepam and its glucuronides in biological samples, aiding in understanding their pharmacokinetic profiles during clinical use .

Safety Profile and Dependence Liability

Lormetazepam exhibits a favorable safety profile compared to other benzodiazepines. It carries a lower risk of dependence and abuse, making it suitable for patients with a history of substance use disorders . Long-term studies indicate no significant organ toxicity or carcinogenic effects associated with its use, reinforcing its position as a safer alternative among benzodiazepines.

Propiedades

Número CAS |

74140-65-1 |

|---|---|

Fórmula molecular |

C22H20Cl2N2O8 |

Peso molecular |

511.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20Cl2N2O8/c1-26-13-7-6-9(23)8-11(13)14(10-4-2-3-5-12(10)24)25-19(20(26)30)34-22-17(29)15(27)16(28)18(33-22)21(31)32/h2-8,15-19,22,27-29H,1H3,(H,31,32)/t15-,16-,17+,18-,19?,22-/m0/s1 |

Clave InChI |

NBILRGWHLWNKBM-RYQNVSPKSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

SMILES isomérico |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

SMILES canónico |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lormetazepam glucuronide; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.